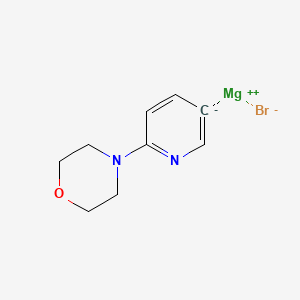
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Morpholin-1-yl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, replacing a leaving group with the (6-(Morpholin-1-yl)pyridin-3-yl) group.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF as the solvent.
Substitution Reactions: Often carried out with alkyl halides or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions with halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Industry:
Material Science: Used in the preparation of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Ethylmagnesium Bromide: Used in similar reactions but forms different products due to the ethyl group.
Uniqueness:
Functional Group Compatibility: The presence of the morpholine and pyridine rings in (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide provides unique reactivity and compatibility with various functional groups, making it a versatile reagent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C9H11BrMgN2O |
|---|---|
Molecular Weight |
267.41 g/mol |
IUPAC Name |
magnesium;4-(3H-pyridin-3-id-6-yl)morpholine;bromide |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1,3-4H,5-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
AUEOAOIAKUJAHT-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1C2=NC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)
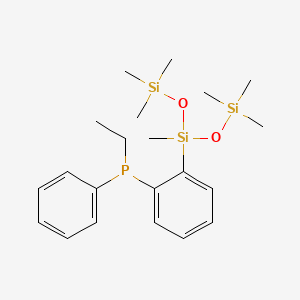
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)


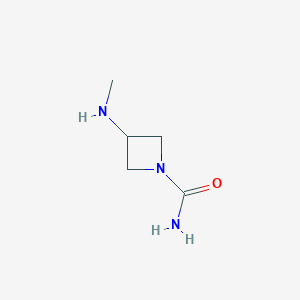
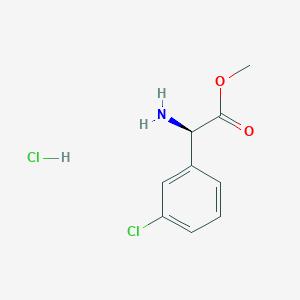
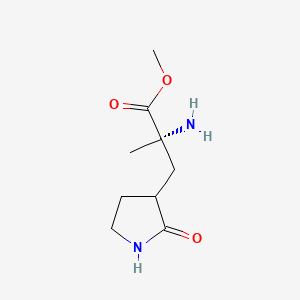
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
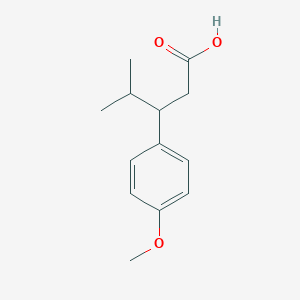
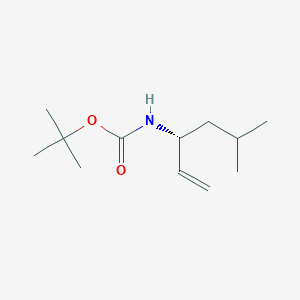
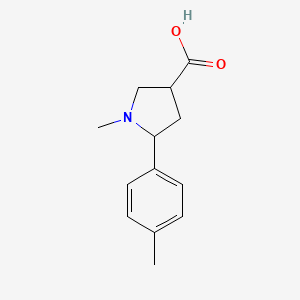
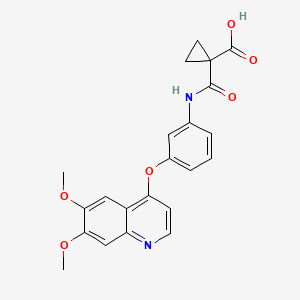
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
